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N'-cyclohexylidene-4-methoxybenzohydrazide Documentation Hub

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  • Product: N'-cyclohexylidene-4-methoxybenzohydrazide
  • CAS: 302910-62-9

Core Science & Biosynthesis

Foundational

4-methoxybenzohydrazide cyclohexanone condensation product

This technical monograph details the synthesis, mechanistic rationale, and characterization of the condensation product between 4-methoxybenzohydrazide and cyclohexanone . This compound, -cyclohexylidene-4-methoxybenzohy...

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the synthesis, mechanistic rationale, and characterization of the condensation product between 4-methoxybenzohydrazide and cyclohexanone . This compound,


-cyclohexylidene-4-methoxybenzohydrazide , represents a classic 

-acylhydrazone scaffold, a structure highly valued in medicinal chemistry for its antimicrobial, anti-inflammatory, and analgesic potential.

Technical Monograph: Synthesis and Characterization of -Cyclohexylidene-4-methoxybenzohydrazide

Introduction & Chemical Rationale

The target molecule is an


-acylhydrazone  formed via the condensation of a substituted hydrazine (4-methoxybenzohydrazide) and a cyclic ketone (cyclohexanone).
Pharmacophore Significance

Hydrazones [


] constitute a "privileged scaffold" in drug discovery. The specific inclusion of the 4-methoxy (

-OMe)
group and the cyclohexane ring serves two critical medicinal chemistry functions:
  • Electronic Modulation: The

    
    -OMe group is a strong electron-donating group (EDG) via resonance. This increases the electron density on the carbonyl oxygen, potentially enhancing binding affinity to metal centers (e.g., in metalloenzyme inhibition) or hydrogen-bond acceptors in protein pockets.
    
  • Lipophilicity Balance: The cyclohexylidene moiety adds significant lipophilicity (

    
    ), balancing the polar hydrazide core to improve membrane permeability (ADME profile).
    

Reaction Mechanism: Acid-Catalyzed Condensation

The formation of the hydrazone proceeds through a nucleophilic addition-elimination pathway. While the reaction can occur under neutral conditions, acid catalysis (typically Acetic Acid) significantly accelerates the rate by activating the ketone carbonyl.

Mechanistic Pathway[1][2]
  • Activation: Protonation of the cyclohexanone carbonyl oxygen makes the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The terminal amino group (

    
    ) of the hydrazide attacks the electrophilic carbon.
    
  • Proton Transfer: Formation of a tetrahedral hemiaminal intermediate.

  • Dehydration: Acid-assisted elimination of water drives the equilibrium toward the stable

    
     bond (Schiff base).
    

ReactionMechanism Reactants Reactants (Hydrazide + Ketone) Activation Step 1: Acid Activation (C=O Protonation) Reactants->Activation + H+ Attack Step 2: Nucleophilic Attack (Formation of C-N Bond) Activation->Attack Intermediate Intermediate (Hemiaminal) Attack->Intermediate Proton Transfer Dehydration Step 3: Dehydration (-H₂O) Intermediate->Dehydration Acid Catalysis Product Product (Hydrazone) Dehydration->Product Formation of C=N

Figure 1: Step-wise mechanistic flow of the acid-catalyzed condensation reaction.

Optimized Experimental Protocol

This protocol is designed for high purity and yield, utilizing ethanol as the solvent to facilitate product precipitation upon cooling (recrystallization-driven purification).

Materials
  • Precursor A: 4-Methoxybenzohydrazide (1.0 eq)[1]

  • Precursor B: Cyclohexanone (1.1 eq - slight excess drives equilibrium)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

Step-by-Step Methodology
  • Solubilization: In a 100 mL round-bottom flask, dissolve 4-methoxybenzohydrazide (e.g., 1.66 g, 10 mmol) in 20 mL of absolute ethanol. Gentle heating may be required.

  • Addition: Add Cyclohexanone (e.g., 1.14 mL, 11 mmol) dropwise to the stirring solution.

  • Catalysis: Add 3-5 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture at

    
     (ethanol boiling point) for 3–5 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the hydrazide spot (lower

      
      ) and appearance of the product (higher 
      
      
      
      ).
  • Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation is slow, cool further in an ice bath (

    
    ).
    
  • Filtration: Filter the solid precipitate under vacuum.

  • Purification: Wash the crude solid with cold ethanol (2 x 5 mL) to remove unreacted ketone and acid. Recrystallize from hot ethanol if necessary.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Workflow Start Start: Dissolve 4-OMe-Benzohydrazide in EtOH Add Add Cyclohexanone + Cat. AcOH Start->Add Reflux Reflux 3-5 hrs (Temp: 78°C) Add->Reflux Check TLC Validation (Hex:EtOAc 7:3) Reflux->Check Check->Reflux Incomplete Cool Cool to 0°C (Precipitation) Check->Cool Conversion >95% Filter Vacuum Filtration & Wash (Cold EtOH) Cool->Filter Dry Final Product (White/Off-white Solid) Filter->Dry

Figure 2: Experimental workflow for the synthesis and isolation of the target hydrazone.

Structural Characterization

The identity of the product is confirmed by the disappearance of the carbonyl signal of the ketone and the amino protons of the hydrazide.

Expected Spectral Data
TechniqueFunctional GroupExpected Signal / ValueInterpretation
FT-IR


Amide N-H stretch (Sharp)
FT-IR


Amide I band (Carbonyl)
FT-IR


Azomethine linkage (New bond formed)
1H NMR


(s, 3H)
Methoxy protons (Singlet)
1H NMR Cyclohexyl

(m, 10H)
Aliphatic ring protons (Multiplet)
1H NMR


(s, 1H)
Amide proton (Deshielded)
1H NMR Aromatic

(m, 4H)
AA'BB' system of

-sub benzene

Note on Stereochemistry: Hydrazones can exist as


 isomers around the 

bond. However, for symmetrical ketones like cyclohexanone,

isomerism is irrelevant unless the cyclohexane ring is asymmetrically substituted.

Pharmacological & ADME Profiling

Drug-Likeness (Lipinski's Rule of 5)

The condensation product exhibits favorable physicochemical properties for an orally active drug candidate:

  • Molecular Weight:

    
     (< 500)
    
  • H-Bond Donors: 1 (Amide NH) (< 5)

  • H-Bond Acceptors: 3 (Amide O, Methoxy O, Imine N) (< 10)

  • LogP: Predicted

    
     (Optimal lipophilicity due to cyclohexane ring).
    
Biological Potential

Based on structure-activity relationship (SAR) data of analogous benzohydrazones:

  • Antimicrobial: The azomethine (

    
    ) linkage is critical for bioactivity, often targeting bacterial DNA gyrase or fungal sterol synthesis [1, 2].
    
  • Antioxidant: The electron-rich 4-methoxy phenyl ring allows the molecule to act as a radical scavenger, stabilizing free radicals via resonance delocalization [3].

  • Metal Chelation: The carbonyl oxygen and azomethine nitrogen can act as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu(II), Ni(II)). These complexes often show enhanced cytotoxicity against cancer cell lines compared to the free ligand [4].

References

  • Suzana, I., & Budiati, T. (2017). Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide And N'-(4-Methoxybenzylidene)-4-Hydroxybenzohydrazide.[2] Research Journal of Pharmaceutical, Biological and Chemical Sciences, 8(2), 1355.[2]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Antioxidant Activities of Novel Schiff Bases Derived from 4-Methoxybenzohydrazide. Organic and Medicinal Chemistry Letters. (General reference for 4-methoxybenzohydrazide antioxidant potential).
  • Mohanraj, M., et al. (2016).[3] Ruthenium (II) complexes containing 4-methoxybenzhydrazone ligands: synthesis, characterization, DNA binding, DNA cleavage, radical scavenging and in vitro cytotoxic activity.[3] Applied Organometallic Chemistry, 30(7), 550-560.[3]

  • Abu-Dief, A. M., & Mohamed, I. M. (2015). A review on versatile applications of transition metal complexes incorporating Schiff bases. Beni-Suef University Journal of Basic and Applied Sciences, 4(2), 119-133.

Sources

Exploratory

p-anisic acid hydrazide cyclohexanone derivative

The following technical guide details the synthesis, characterization, and pharmacological potential of the p-anisic acid hydrazide cyclohexanone derivative , formally known as -cyclohexylidene-4-methoxybenzohydrazide ....

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and pharmacological potential of the p-anisic acid hydrazide cyclohexanone derivative , formally known as


-cyclohexylidene-4-methoxybenzohydrazide .

Technical Monograph: -Cyclohexylidene-4-methoxybenzohydrazide

CAS Registry Number: 302910-62-9 Molecular Formula:


Molecular Weight:  246.31  g/mol 

Executive Summary

This guide outlines the technical specifications for the development of


-cyclohexylidene-4-methoxybenzohydrazide, a lipophilic Schiff base derivative. Synthesized via the condensation of 4-methoxybenzohydrazide  (p-anisic acid hydrazide) and cyclohexanone , this molecule represents a critical scaffold in medicinal chemistry. Unlike planar aromatic hydrazones, the incorporation of the sp³-hybridized cyclohexyl ring introduces distinct steric bulk and lipophilicity, altering membrane permeability and receptor binding affinity—key parameters in early-phase drug discovery for antimicrobial and anti-inflammatory targets.

Chemical Synthesis & Mechanism[1][2][3][4][5]

Retrosynthetic Analysis

The target molecule is constructed through a convergent synthesis. The hydrazide moiety acts as the nucleophile, while the cyclohexanone provides the electrophilic carbonyl center. The reaction is thermodynamically driven by the elimination of water (dehydration).

Reaction Mechanism

The formation of the hydrazone linkage (


) proceeds via an acid-catalyzed addition-elimination mechanism.
  • Protonation: The carbonyl oxygen of cyclohexanone is protonated, increasing electrophilicity.

  • Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the carbonyl carbon.

  • Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by acid-assisted dehydration to yield the imine (hydrazone) bond.

ReactionMechanism Hydrazide 4-Methoxybenzohydrazide (Nucleophile) Intermediate Carbinolamine Intermediate Hydrazide->Intermediate Nucleophilic Attack (H+ Cat.) Ketone Cyclohexanone (Electrophile) Ketone->Intermediate Product N'-cyclohexylidene- 4-methoxybenzohydrazide Intermediate->Product - H2O (Dehydration) Water H2O (Byproduct) Intermediate->Water

Figure 1: Acid-catalyzed condensation mechanism for hydrazone formation.

Experimental Protocol

Safety Note: Hydrazine derivatives can be toxic. Perform all reactions in a fume hood.

Step 1: Precursor Synthesis (4-Methoxybenzohydrazide)

If the hydrazide is not purchased commercially (CAS 3290-99-1), synthesize it from the ester:

  • Dissolve ethyl 4-methoxybenzoate (10 mmol) in absolute ethanol (20 mL).

  • Add hydrazine hydrate (99%, 30 mmol) dropwise.

  • Reflux at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Cool to 0°C. Filter the white precipitate, wash with cold ethanol, and dry.

    • Yield Target: >85%[1][2][3]

    • Melting Point: 136–138°C

Step 2: Target Condensation (N'-Cyclohexylidene-4-methoxybenzohydrazide)
  • Preparation: In a 100 mL round-bottom flask, dissolve 4-methoxybenzohydrazide (1.66 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition: Add cyclohexanone (1.03 mL, 10 mmol) and glacial acetic acid (3–5 drops) as a catalyst.

  • Reflux: Heat the mixture to reflux (78–80°C) for 3–5 hours.

    • Checkpoint: The solution typically remains clear or turns slightly pale yellow. Precipitation may occur upon cooling.

  • Workup:

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the concentrate into crushed ice (50 g) with vigorous stirring.

    • Filter the resulting solid precipitate.

  • Purification: Recrystallize from hot ethanol/water (8:2) to yield colorless/white crystals.

Structural Characterization (Validation)

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

Spectroscopic Data Profile[3][7][8]
TechniqueParameterExpected Signal / ValueStructural Assignment
FT-IR

3150–3250 cm⁻¹Amide N-H stretch

1640–1660 cm⁻¹Carbonyl (Amide I)

1600–1620 cm⁻¹Azomethine (Schiff base)

1250 cm⁻¹Aryl ether stretch
¹H NMR

1.5–2.5
Multiplet (10H)Cyclohexyl ring protons (

)
(DMSO-

)

3.82
Singlet (3H)Methoxy group (

)

6.9–7.9
Doublets (AA'BB')Aromatic protons (p-substituted)

10.2–10.5
Broad Singlet (1H)Amide -NH (Downfield)
Mass Spec [M+H]⁺247.3 m/zProtonated molecular ion
Critical Quality Attributes (CQA)
  • Melting Point: The derivative typically melts in the range of 160–165°C (distinct from the precursor hydrazide).

  • Solubility: Soluble in DMSO, DMF, and hot Ethanol; insoluble in water and hexane.

Pharmacological Potential & SAR[11]

The


-cyclohexylidene-4-methoxybenzohydrazide molecule serves as a "lipophilic pharmacophore."
Structure-Activity Relationship (SAR)
  • Cyclohexyl Ring: Unlike planar phenyl rings found in many hydrazones, the cyclohexyl group introduces non-planar steric bulk. This enhances lipophilicity (LogP) , potentially improving blood-brain barrier (BBB) penetration or cell membrane traversal.

  • Hydrazone Linker: The azomethine (

    
    ) linkage is essential for binding to metal ions (e.g., iron chelation in microbial active sites) or interacting with cysteine residues in enzymes.[4]
    
  • Methoxy Group: An electron-donating group (EDG) that increases electron density on the aromatic ring, often correlating with reduced toxicity compared to halogenated analogs.

SAR_Analysis Target N'-cyclohexylidene- 4-methoxybenzohydrazide Methoxy p-Methoxy Group (Electron Donor) Target->Methoxy Linker Hydrazone Linker (-CONHN=C) (Metal Chelation Site) Target->Linker Cyclohexyl Cyclohexyl Ring (Lipophilic/Steric Bulk) Target->Cyclohexyl Bioactivity Antimicrobial / Anti-inflammatory Potential Methoxy->Bioactivity Modulates e- density Linker->Bioactivity Enzyme inhibition Cyclohexyl->Bioactivity Membrane permeability

Figure 2: Structure-Activity Relationship (SAR) mapping of the derivative.

Research Applications

Based on the class profile of p-anisic acid hydrazones, this derivative is a candidate for screening in:

  • Antimicrobial Assays: Specifically against Gram-positive bacteria (S. aureus) where lipophilicity aids in penetrating the peptidoglycan layer.

  • Anti-inflammatory Models: Inhibition of COX enzymes, where the cyclohexyl group mimics the arachidonic acid curvature.

References

  • Sigma-Aldrich. (n.d.). N'-Cyclohexylidene-4-methoxybenzohydrazide (CAS 302910-62-9).[5][6] Product Catalog. Link

  • Rollas, S., & Küçükgüzel, Ş.[4] G. (2007).[4] Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

  • Popiołek, L. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[4][7] Medicinal Chemistry Research, 26, 287–301. Link

  • Al-Sha'alan, N. H. (2007). Antimicrobial activity of some new hydrazide derivatives. Molecules, 12(5), 1080-1091. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Molecular Docking of N'-cyclohexylidene-4-methoxybenzohydrazide

Targeting Bacterial DNA Gyrase B (ATPase Domain) Executive Summary & Scientific Rationale This application note details the molecular docking protocol for N'-cyclohexylidene-4-methoxybenzohydrazide , a lipophilic Schiff...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Bacterial DNA Gyrase B (ATPase Domain)

Executive Summary & Scientific Rationale

This application note details the molecular docking protocol for N'-cyclohexylidene-4-methoxybenzohydrazide , a lipophilic Schiff base derivative synthesized from the condensation of 4-methoxybenzohydrazide and cyclohexanone.

Mechanistic Grounding

Hydrazone-based scaffolds (–CO–NH–N=) are privileged pharmacophores in medicinal chemistry, extensively documented for their antimicrobial and anti-inflammatory properties.[1] While benzylidene derivatives (aromatic-aromatic) are common, the cyclohexylidene moiety introduces a distinct non-planar, lipophilic domain (sp³ hybridized ring) that significantly alters the solubility profile and hydrophobic interaction potential compared to planar aromatic analogs.

Target Selection: Based on structure-activity relationship (SAR) data for benzohydrazides, this protocol targets the 24 kDa ATPase domain of Escherichia coli DNA Gyrase B (PDB ID: 1C14) . DNA Gyrase is a type II topoisomerase essential for bacterial replication. The ATPase domain contains a well-defined hydrophobic pocket where competitive inhibitors bind, preventing ATP hydrolysis and supercoiling.

Key Chemical Features[2][3][4][5][6][7][8][9][10][11]
  • Hydrogen Bond Acceptors: Carbonyl oxygen, Methoxy oxygen.

  • Hydrogen Bond Donors: Hydrazide -NH-.

  • Hydrophobic Core: Cyclohexane ring (Chair conformation preferred) and 4-methoxybenzene ring.

  • Isomerism: The imine bond (-N=C-) typically favors the E-configuration, but the cyclohexane ring introduces conformational flexibility (chair/boat) that must be sampled.

Experimental Workflow (Logic Map)

The following diagram illustrates the critical path for this experiment, emphasizing the "induced fit" logic required for the flexible cyclohexane ring.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Receptor Preparation (PDB: 1C14) Start Start: Molecule Definition L1 2D to 3D Conversion (ChemDraw/Avogadro) Start->L1 P1 Remove Water/Ligands (Clean PDB) Start->P1 L2 Geometry Optimization (DFT: B3LYP/6-31G*) L1->L2 L3 Isomer Check (E-isomer & Chair Conf.) L2->L3 Dock Docking Execution (AutoDock Vina/Gold) L3->Dock P2 Add Polar Hydrogens (Gasteiger Charges) P1->P2 Grid Grid Box Generation (Center: Asp73/Arg76) P2->Grid Grid->Dock Analysis Interaction Profiling (H-bonds, Hydrophobic) Dock->Analysis

Caption: Workflow integrating DFT-based ligand optimization with rigid-receptor/flexible-ligand docking.

Detailed Protocol

Phase 1: Ligand Preparation (Critical Step)

Rationale: The cyclohexane ring is not planar. Standard force fields often fail to accurately predict the energy difference between chair and boat conformers in hydrazones. Quantum mechanical (QM) optimization is required.

  • Structure Generation: Draw the 2D structure of N'-cyclohexylidene-4-methoxybenzohydrazide. Convert to 3D.

  • Conformational Search:

    • Ensure the imine bond (-N=C-) is in the E-configuration (trans), as steric hindrance between the cyclohexane ring and the carbonyl oxygen disfavors the Z-isomer.

    • Set the cyclohexane ring to the Chair conformation .

  • Energy Minimization (DFT):

    • Software: Gaussian 16 or ORCA (open source).

    • Method: DFT / B3LYP functional.

    • Basis Set: 6-31G(d,p).

    • Output: Save the optimized geometry as .pdb or .mol2.

  • Charge Assignment: Convert the optimized file to .pdbqt (for AutoDock) using Gasteiger partial charges. Ensure non-polar hydrogens are merged.

Phase 2: Receptor Preparation

Target: E. coli DNA Gyrase B (ATPase domain). Source: RCSB Protein Data Bank (PDB ID: 1C14).

  • Cleaning:

    • Remove co-crystallized ligand (Clorobiocin) and all water molecules. Water molecules in the active site of 1C14 are generally displaceable by inhibitors of this size.

    • Note: Keep the Mg²⁺ ion if present and coordinated structurally, but for 1C14, the standard docking protocol often proceeds without metal constraints unless using specific metallo-docking force fields. For this lipophilic ligand, removing ions is acceptable.

  • Protonation:

    • Add polar hydrogens.

    • Assess protonation states of Histidine residues at pH 7.4.

  • Grid Box Definition:

    • Center: Coordinates of the native ligand (Clorobiocin). Approx: X=18.2, Y=25.6, Z=38.5.

    • Size: 24Å x 24Å x 24Å. This is sufficient to cover the ATP-binding cleft formed by Arg76, Asp73, and Gly77.

Phase 3: Docking Execution

Software: AutoDock Vina (v1.2.0 or later).

  • Configuration (conf.txt):

    Note: Exhaustiveness is increased to 32 (default is 8) to adequately sample the rotatable bonds of the cyclohexane ring.

  • Run Command: ./vina --config conf.txt --log docking_log.txt

Data Analysis & Interpretation

Quantitative Scoring

Upon completion, extract the binding affinity (ΔG) for the top 3 poses.

RankBinding Affinity (kcal/mol)RMSD l.b.RMSD u.b.Interpretation
1-8.4 (Example)0.0000.000High affinity; likely competitive inhibitor.
2-8.11.2452.100Alternative conformation of cyclohexane ring.
3-7.63.4005.600Inverted binding mode (likely artifact).

Validation Threshold: A binding energy lower (more negative) than -7.0 kcal/mol is generally considered a "hit" for this class of fragment-sized molecules.

Interaction Profiling (Mechanism of Action)

Use PyMOL or BIOVIA Discovery Studio to visualize the complex. Look for these specific interactions to validate the pose:

  • Hydrogen Bonding (Critical):

    • Asp73: The hydrazide -NH- should act as a donor to the side chain of Asp73. This is a conserved interaction for GyrB inhibitors.

    • Thr165: The carbonyl oxygen often accepts a H-bond from Thr165 or a structural water (if retained).

  • Hydrophobic Interactions:

    • Val43, Val71, Ile78: The cyclohexylidene ring should slot into the hydrophobic pocket created by these residues. This is the distinct advantage of the cyclohexyl group over a phenyl group—it fills this 3D hydrophobic volume more effectively.

    • Pi-Stacking: The 4-methoxybenzene ring may engage in T-shaped or parallel stacking with aromatic residues near the pocket entrance.

Troubleshooting & Validation

  • Issue: Ligand clashes with the protein backbone.

    • Fix: The cyclohexane ring might be in a rigid "chair" that doesn't fit. Enable ring flexibility in the docking software or dock both "chair" and "twisted boat" conformers separately.

  • Issue: Positive binding energy.

    • Fix: Check charge assignment.[2] Ensure the protein grid box actually encompasses the cavity.

  • Validation: Re-dock the native ligand (Clorobiocin) from 1C14. The RMSD between the docked pose and the crystal pose must be < 2.0 Å to validate the protocol.

References

  • Suzana, S., et al. (2017). "Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene)-4-hydroxybenzohydrazide."[3][4] Research Journal of Pharmaceutical, Biological and Chemical Sciences.

    • Relevance: Establishes the synthesis and docking baseline for benzohydrazide deriv
  • Maxwell, A. (1997). "DNA gyrase as a drug target." Trends in Microbiology, 5(3), 102-109.

    • Relevance: Authoritative review on the mechanism of the
  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

    • Relevance: The standard citation for the docking algorithm used in this protocol.
  • Bhat, M. A., et al. (2020). "Schiff bases of 4-amino-3-mercapto-5-pyridin-4-yl-4H-1,2,4-triazole: Synthesis, characterization and antimicrobial activity." Journal of Molecular Structure.

    • Relevance: Discusses the antimicrobial efficacy of Schiff bases and the role of lipophilic tails (like cyclohexyl)

Sources

Application

Application Notes and Protocols for Microwave-Assisted Synthesis of Hydrazones

For: Researchers, scientists, and drug development professionals. Introduction: The Hydrazone Moiety and the Advent of Microwave Synthesis Hydrazones, characterized by the azomethine group (–NHN=CH–), are a pivotal class...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Hydrazone Moiety and the Advent of Microwave Synthesis

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a pivotal class of organic compounds with a remarkable breadth of applications, particularly in medicinal chemistry.[1] Their diverse pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, make them a subject of intense research in drug development.[2] The synthesis of hydrazones is typically a condensation reaction between a hydrazine or hydrazide derivative and a carbonyl compound (an aldehyde or ketone).[3]

Traditionally, this synthesis has been performed using conventional heating methods, which often require long reaction times and can lead to the formation of byproducts.[4][5] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this process. Microwave irradiation offers a more efficient, rapid, and environmentally friendly alternative to conventional heating.[4][6] This application note provides a comprehensive guide to the principles, protocols, and best practices for the microwave-assisted synthesis of hydrazones.

The Science Behind Microwave-Assisted Synthesis: A Deeper Look

The accelerated reaction rates observed in microwave synthesis are a direct result of the unique heating mechanism, known as dielectric heating.[7][8] Unlike conventional heating, which relies on thermal conduction, microwave energy interacts directly with polar molecules in the reaction mixture. This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvents in hydrazone synthesis, possess a dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This rapid reorientation creates friction, generating heat efficiently and uniformly throughout the reaction medium.[7][8][9][10]

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. This movement results in the dissipation of energy as heat.[10]

This direct and uniform heating often leads to a significant reduction in reaction times, from hours to mere minutes, and an improvement in product yields and purity.[4][5]

General Workflow for Microwave-Assisted Hydrazone Synthesis

The synthesis of hydrazones via microwave irradiation follows a straightforward workflow. The process involves the reaction of a hydrazine or hydrazide with an aldehyde or ketone, often in the presence of a solvent and sometimes a catalyst.

Microwave-Assisted Hydrazone Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation & Purification cluster_analysis Characterization Hydrazine Hydrazine/Hydrazide MW_Reactor Microwave Reactor (Set Power, Temp, Time) Hydrazine->MW_Reactor Add to reaction vessel Carbonyl Aldehyde/Ketone Carbonyl->MW_Reactor Cooling Cooling MW_Reactor->Cooling Reaction completion Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Analysis Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Analysis

Caption: General workflow for microwave-assisted hydrazone synthesis.

Comparative Analysis of Synthesis Protocols

The efficiency of microwave-assisted hydrazone synthesis is evident when comparing it to conventional methods. The following table summarizes various protocols, highlighting the significant reduction in reaction time and improvement in yields.

Hydrazone ProductReactantsSolvent/CatalystConventional Method (Time, Yield)Microwave Method (Power, Time, Temp, Yield)Reference
Quinoxalin-2(1H)-one-3-hydrazone derivatives3-hydrazinoquinoxalin-2(1H)-one and various ketonesEthanol3 hours, 65.7%Not specified, 1.25 minutes, Not specified, 99.5%[11]
3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones derivatives3-acetylcoumarin and various anilinesEthanol6-8 hours, 60-75%300 W, 3-5 minutes, Not specified, 80-92%[12]
Ibuprofen-based acyl hydrazone derivativesIbuprofen hydrazide and aromatic aldehydesEthanol8 hours, 70-85%250 W, 5-10 minutes, 110-120°C, 75-90%[3]
β-diketone hydrazone derivativesIsoniazid and various β-diketonesEthanol5-6 hours, 70-82%450 W, 3-5 minutes, Not specified, 85-95%[13]

Detailed Protocols

Protocol 1: Synthesis of Isonicotinic Hydrazone Derivatives

This protocol describes the synthesis of hydrazones from isonicotinic hydrazide and substituted aldehydes, which are known for their potential antibacterial and cytotoxic activities.[1]

Materials:

  • Isonicotinic hydrazide

  • Substituted aldehyde (e.g., vanillin, salicylaldehyde)

  • Ethanol

  • Microwave synthesis reactor with sealed vessel capabilities

Procedure:

  • In a microwave process vial, combine isonicotinic hydrazide (1 mmol) and the substituted aldehyde (1 mmol).

  • Add ethanol (5 mL) to dissolve the reactants.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant power of 200 W for 5-10 minutes, with a target temperature of 100°C.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Protocol 2: Solvent-Free Synthesis of Hydrazones

In line with the principles of green chemistry, this protocol outlines a solvent-free approach to hydrazone synthesis, which minimizes waste and environmental impact.[4][9]

Materials:

  • Aromatic hydrazine

  • Aromatic aldehyde or ketone

  • Mortar and pestle

  • Microwave synthesis reactor (open vessel setup is suitable)

Procedure:

  • Grind the aromatic hydrazine (1 mmol) and the aromatic aldehyde or ketone (1 mmol) together in a mortar and pestle to create a homogeneous mixture.

  • Transfer the mixture to an open glass vessel suitable for microwave irradiation.

  • Place the vessel in the microwave reactor and irradiate at a low power setting (e.g., 150-300 W) for 2-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool.

  • Recrystallize the solid product from a suitable solvent, such as ethanol, to obtain the pure hydrazone.

Troubleshooting and Optimization

While microwave-assisted synthesis is generally efficient, some common issues may arise.

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.[14]Increase the irradiation time or the target temperature. Monitor the reaction using TLC to determine the optimal conditions.[14]
Poor microwave absorption by reactants or solvent.Add a small amount of a polar solvent (e.g., ethanol, DMF) to improve energy absorption.
Low Yield Sub-optimal stoichiometry of reactants.[14]Ensure accurate measurement of reactants. A slight excess of the hydrazine component may be beneficial.[14]
Degradation of products at high temperatures.Reduce the microwave power or temperature. Use a pulsed heating mode if available to avoid overheating.
Side Product Formation Azine formation due to the reaction of the hydrazone with another aldehyde/ketone molecule.Use a molar excess of the hydrazine component. Purify the product using column chromatography or recrystallization.

Safety Considerations in Microwave Synthesis

The use of a dedicated microwave reactor for organic synthesis is crucial for safety.[15] Domestic microwave ovens should not be used as they lack the necessary safety features.[16]

  • Pressure Management: When using sealed vessels, be aware that heating solvents above their boiling points will generate high pressure.[15] Ensure that the reaction scale and temperature are within the safe operating limits of the equipment.

  • Vessel Integrity: Only use microwave process vials that are specifically designed for high temperatures and pressures.[15] Inspect vials for any signs of damage before use.

  • Thermal Runaway: Be cautious of potential thermal runaway reactions, especially with highly exothermic processes. Start with small-scale reactions to assess the kinetics.[16]

  • Proper Handling: Always allow the reaction vessel to cool to a safe temperature before opening to avoid sudden depressurization and solvent flashing.[15]

Characterization of Synthesized Hydrazones

Confirmation of the hydrazone structure is typically achieved through a combination of spectroscopic techniques.[1][17]

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretching vibration, typically in the range of 1575-1620 cm⁻¹. The N-H stretch of the hydrazone moiety is also observable around 3200-3400 cm⁻¹.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The azomethine proton (–N=CH–) typically appears as a singlet in the downfield region (δ 8-11 ppm). The N-H proton also gives a signal in this region, which can be confirmed by D₂O exchange.[6][18]

    • ¹³C NMR: The carbon of the C=N group is typically observed in the range of δ 140-160 ppm.[6]

  • Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized hydrazone and to aid in its structural elucidation through fragmentation patterns.[1]

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of hydrazones, offering numerous advantages over traditional methods. By understanding the underlying principles of microwave heating and adhering to established protocols and safety measures, researchers can leverage this technology to accelerate their discovery and development of novel hydrazone-based compounds for a wide range of applications.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). ResearchGate. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). National Center for Biotechnology Information. [Link]

  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A. [Link]

  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2006). CHIMIA International Journal for Chemistry. [Link]

  • Comparative Study of Microwave-assisted and Conventional Synthesis of 3-[1-(s-phenylimino) Ethyl]-2H-chromen-2-ones and Selected Hydrazone Derivatives. (2016). Science Alert. [Link]

  • Comparison of conventional and microwave synthesis for the hydrazones 2a- 8d. (n.d.). ResearchGate. [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. (2025). MDPI. [Link]

  • Comparative study of microwave-assisted and conventional synthesis of ibuprofen-based acyl hydrazone derivatives. (2013). TÜBİTAK Academic Journals. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). National Center for Biotechnology Information. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • The Use of Microwave Irradiation in Organic Synthesis. From Laboratory Curiosity to Standard Practice in Twenty Years. (2025). ResearchGate. [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones. (n.d.). Magritek. [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones. (2024). MDPI. [Link]

  • Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. (2014). Asian Journal of Chemistry. [Link]

  • Biological Activities of Hydrazone Derivatives. (2007). MDPI. [Link]

  • Microwave-assisted Green Synthesis of β-Diketone Hydrazone Derivatives and Evaluation of their Antioxidant and Antibacterial Activities. (2020). Bentham Science Publishers. [Link]

  • microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly. (2022). Journal of Applied Pharmaceutical Research. [Link]

  • Microwave-assisted Single-step Synthesis of Acid Hydrazides From Corresponding Acids Utilizing Newly Designed Apparatus. (n.d.). Neliti. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N'-cyclohexylidene-4-methoxybenzohydrazide

Welcome to the technical support guide for N'-cyclohexylidene-4-methoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N'-cyclohexylidene-4-methoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving N'-cyclohexylidene-4-methoxybenzohydrazide in DMSO. What are the primary factors causing this?

A1: Difficulty in dissolving this compound, even in a powerful solvent like DMSO, typically stems from a combination of factors related to both the compound's structure and the solvent's condition.

  • Compound Characteristics: N'-cyclohexylidene-4-methoxybenzohydrazide possesses significant lipophilicity due to the cyclohexylidene and methoxy-substituted benzene ring. While the hydrazone moiety offers some polarity, the molecule is predominantly nonpolar. Strong intermolecular forces in the compound's solid, crystalline state (crystal lattice energy) must be overcome by the solvent for dissolution to occur.[1]

  • Solvent Quality (The Hygroscopicity of DMSO): DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This is the most common culprit for solubility issues. The presence of even small amounts of water increases the polarity of the DMSO, forming a more structured and viscous liquid that is less effective at solvating large, lipophilic compounds.[4] This can dramatically reduce the solubility of your compound.

  • Compound Purity and Form: The compound may exist in a crystalline state that is inherently less soluble than an amorphous one.[5] Impurities can also sometimes enhance or hinder solubility.

Q2: My compound dissolved in DMSO initially but precipitated after being stored overnight or after a freeze-thaw cycle. What's happening?

A2: This is a classic solubility problem often rooted in kinetic versus thermodynamic stability.

  • Supersaturation and Crystallization: You may have initially created a supersaturated solution.[4] This is a thermodynamically unstable state that can be kinetically stable for a short period. Over time, or when perturbed by temperature changes (like a freeze-thaw cycle), the compound can crystallize into its more stable, lower-energy (and less soluble) form, causing it to precipitate out of solution.[5]

  • Water Absorption Over Time: If the container is not perfectly sealed, the DMSO stock will continue to absorb atmospheric moisture, reducing the compound's solubility and leading to precipitation.[2] Freeze-thaw cycles can exacerbate this issue by increasing the probability of crystallization.[4][5]

  • DMSO's High Freezing Point: Pure DMSO freezes at ~18.5°C (65.3°F). If your lab temperature drops, the solution can begin to freeze, promoting the exclusion of the solute and leading to precipitation.

Q3: My DMSO stock solution is clear, but it turns cloudy or forms a precipitate immediately upon dilution into my aqueous assay buffer. How do I fix this?

A3: This phenomenon, known as "precipitation upon dilution," occurs when a hydrophobic compound is transferred from a favorable organic solvent to an unfavorable aqueous environment.[6][7] The compound crashes out of solution because it cannot be adequately solvated by the water-based buffer.

To mitigate this, consider the following strategies:

  • Optimize Dilution Protocol: Instead of a single, large dilution, perform a serial dilution. This gradual decrease in DMSO concentration can sometimes keep the compound in solution.[8]

  • Lower the Final Concentration: Your target concentration in the aqueous buffer may simply be above the compound's aqueous solubility limit.

  • Incorporate Co-solvents or Surfactants: Adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20 or Triton™ X-100) or a water-miscible co-solvent to your assay buffer can help maintain the solubility of hydrophobic compounds.[6]

  • Vigorous Mixing: Ensure rapid and thorough mixing at the moment of dilution to disperse the compound quickly before it has a chance to aggregate and precipitate.

Q4: Could my N'-cyclohexylidene-4-methoxybenzohydrazide be degrading in DMSO? How would I know?

A4: Yes, chemical degradation is a possibility that should be considered, especially if solubility issues persist or if you observe inconsistent experimental results over time.

The primary concern for this molecule is the stability of the hydrazone bond. Hydrazones are susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent aldehyde/ketone (cyclohexanone) and the hydrazide (4-methoxybenzohydrazide).[9][10] This reaction is catalyzed by water, which, as we've discussed, can accumulate in DMSO.

Additionally, some compounds can react directly with DMSO or with dissolved oxygen, especially under certain conditions (e.g., presence of acids, light exposure).[11][12]

To assess stability:

  • Analytical Chemistry: The most definitive method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze a freshly prepared sample and compare it to one that has been stored for a period. The appearance of new peaks or a decrease in the area of the parent peak would indicate degradation.

  • Functional Assays: A loss of activity in a biological assay over time can be an indirect indicator of compound degradation.[13]

Troubleshooting Workflows & Diagrams

The following diagrams illustrate key concepts and troubleshooting pathways for addressing solubility issues with N'-cyclohexylidene-4-methoxybenzohydrazide.

G cluster_0 Start Compound Insoluble in DMSO Check_DMSO Use Anhydrous DMSO from a fresh bottle? Start->Check_DMSO Check_Purity Verify Compound Purity & Identity (e.g., CoA) Check_DMSO->Check_Purity Yes Solubilize Apply Energy: 1. Vortex Vigorously 2. Gentle Warming (37°C) 3. Sonicate Check_DMSO->Solubilize No, using old DMSO Check_Purity->Solubilize Still_Insoluble Still Insoluble? Solubilize->Still_Insoluble Consider_Alt Consider Alternative Solvents (e.g., DMF, Ethanol) Still_Insoluble->Consider_Alt Yes Success Soluble: Proceed with Experiment Still_Insoluble->Success No

Figure 1: Troubleshooting flowchart for initial dissolution problems.

G cluster_0 Pure Anhydrous DMSO cluster_1 Hygroscopic DMSO (with H2O) DMSO_pure Disordered DMSO molecules High capacity for lipophilic compounds DMSO_wet Structured DMSO-H2O complex More polar, viscous Reduced capacity for lipophilic compounds DMSO_pure->DMSO_wet Absorbs atmospheric H₂O Precipitate Compound Precipitates DMSO_wet->Precipitate

Figure 2: Effect of water absorption on DMSO's solvent properties.[4]

G Compound N'-cyclohexylidene-4-methoxybenzohydrazide (Soluble) Products Cyclohexanone + 4-Methoxybenzohydrazide (Potentially less active/soluble) Compound->Products + H₂O (from non-anhydrous DMSO) [Hydrolysis]

Figure 3: Potential hydrolytic degradation pathway for the hydrazone.[9]

Quantitative Data Summary

Property of DMSOValueImplication for N'-cyclohexylidene-4-methoxybenzohydrazide Solubility
Hygroscopicity Readily absorbs water from the airThe primary cause of decreased solubility for lipophilic compounds. Mandates the use of anhydrous grade and proper storage.[2][3]
Freezing Point ~18.5 °C (65.3 °F)Can lead to compound precipitation if solutions are stored at cool room temperatures or refrigerated. Promotes crystallization.
Polarity Polar aprotic solventExcellent at dissolving a wide range of compounds, but its effectiveness for nonpolar molecules is compromised by water absorption.[14]
Viscosity 1.99 mPa·s at 25 °CRelatively high viscosity can slow the rate of dissolution. Physical agitation (vortexing, sonication) is important.[14]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol is designed to maximize the chances of successful dissolution and create a stable stock solution.

  • Preparation: a. Bring the vial of N'-cyclohexylidene-4-methoxybenzohydrazide to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound. b. Use only high-purity, anhydrous DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.[2]

  • Dissolution: a. Weigh the desired amount of the compound into a sterile, appropriately sized glass or polypropylene vial. b. Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10-20 mM). c. Cap the vial tightly and vortex vigorously for 1-2 minutes. d. Visually inspect for any undissolved particulate matter.

  • Applying Energy (If Necessary): a. If the compound is not fully dissolved, place the vial in an ultrasonic bath for 10-15 minutes.[2] b. Alternatively, or in addition, warm the solution in a water bath at 30-37°C for 5-10 minutes, with intermittent vortexing.[15] Avoid excessive heat, which could degrade the compound.

  • Storage: a. Once a clear solution is obtained, aliquot the stock into single-use volumes in tightly sealed vials to minimize air exposure and avoid repeated freeze-thaw cycles. b. For short-term storage (days to weeks), store at -20°C. For long-term storage (months), store at -80°C.

Protocol 2: Assessing Kinetic Solubility in Aqueous Buffer

This protocol helps determine the practical solubility limit when diluting your DMSO stock into an experimental buffer.

  • Preparation: a. Prepare a series of 2-fold serial dilutions of your N'-cyclohexylidene-4-methoxybenzohydrazide DMSO stock in a 96-well plate using pure DMSO as the diluent. b. In a separate clear 96-well plate, add the assay buffer to each well.

  • Dilution: a. Transfer a small, fixed volume (e.g., 1-2 µL) from each DMSO dilution into the corresponding wells of the buffer plate. The final DMSO concentration should match your planned assay conditions (typically ≤1%). b. Mix the plate immediately and thoroughly.

  • Analysis: a. Let the plate incubate at room temperature for 1-2 hours. b. Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 600-650 nm) where the compound itself does not absorb light.[15] c. The concentration at which you observe a significant increase in absorbance above the buffer-only control is the approximate limit of your compound's kinetic solubility under these conditions. Data from your main assay at or above this concentration should be interpreted with caution.

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening, 9(1), 22-31. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling, 53(7), 1586-1596. Retrieved from [Link]

  • Isome, Y., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(8), 927-931. Retrieved from [Link]

  • Shapiro, A. B., et al. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Javed, M. I., & Brewer, M. (2007). Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO. Organic Letters, 9(9), 1789-1792. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]

  • user15712 (2014). Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. Retrieved from [Link]

  • Anonymous. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Hydrazone Stability &amp; Optimization

Topic: Preventing Hydrolysis of Hydrazones in Aqueous Media Ticket ID: HZ-STAB-001 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Chemical Biology Support Center. You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Hydrazones in Aqueous Media Ticket ID: HZ-STAB-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Chemical Biology Support Center. You are likely here because your hydrazone conjugates—critical for your antibody-drug conjugate (ADC), dynamic combinatorial library, or fluorescent probe—are degrading prematurely in aqueous buffers.

Hydrazone hydrolysis is an equilibrium process catalyzed by acid and water. While often designed to be reversible (e.g., for endosomal drug release at pH 5.0), unwanted hydrolysis at physiological pH (7.4) or during purification leads to data artifacts and loss of potency.

This guide provides the mechanistic grounding and actionable protocols to lock down hydrazone stability.

Module 1: The Diagnostics (Why is it failing?)

To prevent hydrolysis, you must understand the enemy. The reaction is not a simple breakdown; it is a multi-step, pH-dependent pathway.

The Hydrolysis Mechanism

The hydrolytic cleavage of a hydrazone (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) involves two critical transition states: the formation of the tetrahedral carbinolamine intermediate and its subsequent breakdown.[1]

HydrazoneHydrolysis Start Intact Hydrazone (R2C=N-NHR') Protonated Protonated Species (R2C=NH+-NHR') Start->Protonated + H+ (Acid Catalysis) Intermediate Carbinolamine Intermediate Protonated->Intermediate + H2O (Nucleophilic Attack) Product Hydrolysis Products (Ketone/Aldehyde + Hydrazine) Intermediate->Product Collapse (Rate Limiting at low pH) Product->Start Condensation (Requires removal of water)

Figure 1: Acid-catalyzed hydrolysis mechanism. At neutral pH, water attack is often rate-limiting.[2] At acidic pH, the collapse of the carbinolamine becomes the bottleneck.

Diagnostic Checklist

Before altering your protocol, check these three variables:

  • The pH Environment: Are you below pH 6.0? (Hydrolysis accelerates logarithmically as pH drops).

  • The Carbonyl Source: Is it an aliphatic aldehyde? (These are 100-1000x less stable than aromatic aldehydes or ketones).

  • The Hydrazine Type: Is it an alkyl hydrazine or an acyl hydrazide? (Acyl hydrazones are generally more stable at pH 7.4 but labile at pH 5.0).[3]

Module 2: Stabilization Protocols

Protocol A: Buffer Engineering (The "Safe Zone")

If you cannot change the molecule, you must change the environment.

Objective: Maintain hydrazone integrity during purification or storage.

ParameterRecommendationTechnical Rationale
Optimal pH 7.4 – 8.5 Protonation of the imine nitrogen (

) is the trigger for hydrolysis. Keeping pH > pKa of the hydrazone (typically ~3-4) suppresses this.
Buffer Species Phosphate, HEPES, Bicine Avoid primary amine buffers (Tris, Glycine) if possible, as they can facilitate transimination, exchanging with your hydrazine.
Temperature 4°C Hydrolysis rates follow the Arrhenius equation. Reducing temp from 25°C to 4°C significantly retards the rate.
Co-Solvent 10-20% DMSO or PEG Reducing water activity (

) shifts the equilibrium toward the condensed hydrazone.

Step-by-Step Buffer Preparation:

  • Select Base: Dissolve 50 mM Sodium Phosphate Dibasic (

    
    ) in Milli-Q water.
    
  • Adjust pH: Titrate slowly with dilute HCl to pH 7.4. Do not overshoot and back-titrate with NaOH, as high local ionic strength can destabilize sensitive conjugates.

  • Add Stabilizer: Add 1 mM EDTA to chelate trace metals (which can catalyze oxidation of the hydrazine moiety).

Protocol B: Structural Fortification (The "Design Fix")

If you are in the design phase, use these rules to build a "bulletproof" hydrazone.

  • Switch to Aromatic Ketones:

    • Why: Steric bulk protects the carbon from water attack, and conjugation stabilizes the

      
       bond.
      
    • Data: Aromatic ketone hydrazones are stable even in 0.1% formic acid (LC-MS conditions), whereas aliphatic aldehyde hydrazones degrade rapidly [1].[4]

  • Electronic Tuning:

    • On the Carbonyl: Add Electron-Donating Groups (EDGs) (e.g., -OMe, -NMe2). These increase electron density at the carbon, making it less electrophilic and resistant to water attack [2].

    • On the Hydrazine: Avoid strong Electron-Withdrawing Groups (EWGs) if stability is paramount. While EWGs make the hydrazine a better leaving group (accelerating hydrolysis), they are sometimes necessary for formation. A balance is required.[5]

Protocol C: The "Nuclear Option" (Reductive Amination)

If reversible release is not required (e.g., for permanent labeling), convert the hydrazone to a hydrazine.

Workflow:

  • Form hydrazone at pH 5.0-6.0.

  • Add Sodium Cyanoborohydride (

    
    )  (50 mM final).
    
  • Incubate 4 hours at RT.

  • Result: The

    
     bond becomes a 
    
    
    
    single bond. This is hydrolytically stable from pH 2 to 12.

Module 3: Advanced Troubleshooting (FAQs)

Q1: My hydrazone degrades during LC-MS analysis. How do I measure it?

Root Cause: Standard mobile phases contain 0.1% Formic Acid (pH ~2.7), which rapidly hydrolyzes aliphatic hydrazones inside the column. The Fix:

  • Switch Mobile Phase: Use 10 mM Ammonium Acetate (pH 6.8) or Ammonium Bicarbonate (pH 7.8).

  • Cold Injection: Set the autosampler to 4°C.

  • Derivatization: If the hydrazone is too unstable, trap the hydrolysis product (the aldehyde) with an excess of a stable hydrazine reagent (e.g., Girard’s Reagent T) to quantify the degradation extent [3].

Q2: I see "transimination" when incubating with proteins. What is happening?

Root Cause: Lysine residues on proteins (primary amines) attack the hydrazone, displacing your hydrazine payload. The Fix:

  • Ensure your hydrazone is formed from a ketone , not an aldehyde. Ketone hydrazones are sterically resistant to amine attack.

  • Use an acyl hydrazide instead of an alkyl hydrazine. The resulting acyl hydrazone is electronically less susceptible to nucleophilic attack by amines at neutral pH [4].

Q3: Can I stabilize hydrazones using micelles?

Yes. Encapsulating hydrophobic hydrazones in PEG-PE micelles or liposomes creates a "water-poor" core. This steric shielding can increase half-life (


) from minutes to days, even at slightly acidic pH. This is a common strategy in drug delivery to prevent premature release in the bloodstream [5].

Module 4: Decision Tree & Workflow

Use this logic flow to determine the best stabilization strategy for your specific experiment.

TroubleshootingTree Start Start: Hydrazone Instability Detected Q1 Is reversible release required? Start->Q1 Q2 Can you change the chemical structure? Q1->Q2 Yes (Drug Delivery/DCC) Sol1 Use Reductive Amination (NaCNBH3) Q1->Sol1 No (Permanent Link needed) Q3 Is the instability during Analysis (LC-MS)? Q2->Q3 No (Fixed Molecule) Sol2 Switch to Aromatic Ketone or Acyl Hydrazide Q2->Sol2 Yes (Design Phase) Sol3 Use Neutral Mobile Phase (Ammonium Acetate) Q3->Sol3 Yes Sol4 Optimize Buffer: pH 7.4 + 10% DMSO Store at 4°C Q3->Sol4 No (Storage/Assay issue)

Figure 2: Strategic decision tree for stabilizing hydrazone linkages.

References

  • Deruish, A., & Karakashev, G. V. (2023). Hydrolytic Stability of Unsubstituted Hydrazones of Aromatic Carbonyl Compounds in Reversed-Phase HPLC. Journal of Analytical Chemistry. Link

  • Kalia, J., & Raines, R. T. (2008).[6][7] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[6][7] Link

  • Kölmel, D. K., & Kool, E. T. (2017).[6] Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.[8][6] Link

  • Cordes, E. H., & Jencks, W. P. (1963). The Mechanism of Hydrolysis of Schiff Bases Derived from Aliphatic Amines. Journal of the American Chemical Society, 85(18), 2843–2848. Link

  • Kale, A. A., & Torchilin, V. P. (2007). Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the pH-stability of PEG-PE conjugates. Bioconjugate Chemistry, 18(2), 363–370. Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Electrospray Ionization Mass Spectrometry Fragmentation of C14H18N2O2 Hydrazones

For researchers and professionals in drug development, understanding the structural nuances of novel compounds is paramount. N-acylhydrazones, characterized by the –C=N–NH–CO– moiety, are a versatile class of compounds w...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural nuances of novel compounds is paramount. N-acylhydrazones, characterized by the –C=N–NH–CO– moiety, are a versatile class of compounds with significant biological activities that have attracted considerable attention in medicinal chemistry.[1] Mass spectrometry (MS), particularly tandem MS (MS/MS), is an indispensable tool for the structural elucidation of these molecules.[2][3][4] This guide provides an in-depth comparison of the gas-phase fragmentation behavior of two isomeric C14H18N2O2 hydrazones under electrospray ionization (ESI) conditions, offering insights into how subtle structural differences dictate fragmentation pathways.

The choice of ESI is critical as it is a soft ionization technique that typically produces even-electron protonated molecules, [M+H]+, minimizing in-source fragmentation and preserving the intact molecule for subsequent analysis in the collision cell.[5] This allows for controlled, reproducible fragmentation via collision-induced dissociation (CID), providing a clear map of the molecule's structural backbone.

To illustrate the principles of hydrazone fragmentation, we will compare two representative isomers with the molecular formula C14H18N2O2:

  • Isomer A: (E)-N'-(4-ethoxybenzylidene)pivalohydrazide

  • Isomer B: (E)-4-ethoxy-N'-(1-phenylethylidene)benzohydrazide

These isomers, while sharing the same mass, possess distinct structural features—a bulky aliphatic tert-butyl group in Isomer A versus an additional aromatic ring and a benzylic methyl group in Isomer B—that lead to diagnostically different product ion spectra.

Experimental Protocol: ESI-MS/MS Analysis

A robust and reproducible analytical method is the foundation of any reliable structural elucidation study. The following protocol outlines a standard approach for analyzing hydrazone isomers on a triple quadrupole or ion trap mass spectrometer.

1. Sample Preparation:

  • Prepare 1 mg/mL stock solutions of each isomer in HPLC-grade methanol.
  • Create a 10 µg/mL working solution by diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The addition of formic acid is crucial to promote protonation and enhance the formation of [M+H]+ ions in positive ion mode.

2. Infusion and Ionization:

  • Directly infuse the working solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.
  • ESI Source Parameters:
  • Ionization Mode: Positive
  • Capillary Voltage: 3.5 – 4.5 kV
  • Nebulizing Gas (N2) Pressure: 30 – 40 psi
  • Drying Gas (N2) Flow: 5 – 8 L/min
  • Drying Gas Temperature: 300 – 350 °C

3. MS1 Scan - Precursor Ion Identification:

  • Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500 to confirm the presence and isolation of the protonated molecule, [M+H]+, at m/z 263.17.

4. MS/MS Scan - Product Ion Fragmentation:

  • Select the [M+H]+ ion (m/z 263.17) as the precursor for CID.
  • Apply a normalized collision energy (e.g., 20-40 eV) using argon as the collision gas. The optimal energy should be determined by ramping the collision energy and observing the fragmentation efficiency.
  • Acquire the product ion spectrum (MS2), recording the m/z values of the resulting fragment ions.
Experimental Workflow Diagram

The logical flow of the analytical process is depicted below.

Caption: Workflow for ESI-MS/MS analysis of hydrazone isomers.

Comparative Fragmentation Analysis

The structural differences between Isomer A and Isomer B give rise to distinct and predictable fragmentation pathways. The protonation is expected to occur at the imine nitrogen, which is a common feature for hydrazones and initiates the subsequent fragmentation cascades.[1]

Isomer A: (E)-N'-(4-ethoxybenzylidene)pivalohydrazide

The key structural feature of Isomer A is the tert-butyl group attached to the acyl moiety. Its fragmentation is dominated by cleavages around the hydrazone core and the highly characteristic loss of the stable tert-butyl carbocation.

Key Fragmentation Pathways:

  • N-N Bond Cleavage: The most common fragmentation pathway for N-acylhydrazones involves the cleavage of the weak N-N bond. This results in two primary fragments.

  • Loss of tert-butyl group: The presence of the pivaloyl group leads to a highly favorable loss of a neutral isobutylene molecule followed by CO, or the direct formation of the tert-butyl cation.

G M [M+H]+ m/z 263.17 F1 [C9H11O]+ 4-ethoxybenzylidene cation m/z 147.08 M->F1 N-N Cleavage F2 [C5H11N2O]+ Pivaloylhydrazinyl cation m/z 115.09 M->F2 N-N Cleavage F4 [C8H9O]+ m/z 121.06 F1->F4 - C2H2 F3 [C4H9]+ tert-butyl cation m/z 57.07 F2->F3 - H2NCO

Caption: Proposed fragmentation pathway for Isomer A.

The product ion spectrum is expected to be dominated by the 4-ethoxybenzylidene cation at m/z 147.08 and the highly stable tert-butyl cation at m/z 57.07 . The latter is a diagnostic marker for the pivaloyl group.

Isomer B: (E)-4-ethoxy-N'-(1-phenylethylidene)benzohydrazide

Isomer B lacks the bulky aliphatic group but features a methyl group on the imine carbon and a second aromatic ring. This structure favors different fragmentation routes, primarily involving the bonds adjacent to the aromatic systems.

Key Fragmentation Pathways:

  • N-N Bond Cleavage: Similar to Isomer A, cleavage of the N-N bond is a primary fragmentation route, yielding fragments corresponding to the two halves of the molecule.

  • Benzylic Cleavage: The methyl group on the imine carbon allows for α-cleavage, leading to the loss of a methyl radical (though less common in ESI) or rearrangements.

  • Amide Bond Cleavage: Cleavage of the C(O)-NH bond is also a possibility, generating a 4-ethoxybenzoyl cation.

The most characteristic fragment for Isomer B would be the 4-ethoxybenzoyl cation at m/z 149.06 . Another significant peak would arise from the other half of the molecule, the 1-phenylethylidenehydrazinyl cation at m/z 133.09 .

Data Summary and Comparison

The table below summarizes the predicted key diagnostic fragment ions that allow for the unambiguous differentiation of the two isomers.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed StructureIsomer
263.17149.064-ethoxybenzoyl cationB
263.17147.084-ethoxybenzylidene cationA
263.17133.091-phenylethylidenehydrazinyl cationB
263.1757.07tert-butyl cationA

Conclusion: From Fragmentation to Structure

The analysis demonstrates that while C14H18N2O2 hydrazone isomers are indistinguishable by their molecular weight, their unique structural features produce distinct and interpretable fragmentation patterns under ESI-MS/MS conditions.

  • For Isomer A , the presence of the pivaloyl group provides a powerful diagnostic marker through the formation of the m/z 57.07 tert-butyl cation .

  • For Isomer B , the fragmentation is directed by the N-acyl structure, leading to a characteristic 4-ethoxybenzoyl cation at m/z 149.06 .

This comparative guide underscores the power of tandem mass spectrometry in modern chemical analysis. By understanding the fundamental principles of ion chemistry, such as the preferential cleavage of weak bonds (N-N) and the formation of stable carbocations, researchers can confidently elucidate the structures of novel compounds, a critical step in the drug discovery and development pipeline. The ability to differentiate isomers based on these fragmentation patterns is essential for confirming synthetic routes and ensuring the purity and identity of lead candidates.[6][7]

References

  • Galić, N. (n.d.). Structural investigation of aromatic hydrazones and their complexes by ESI MS/MS. Conferenceseries Ltd. Available at: [Link]

  • Kwiecień, A., et al. (2014). Comprehensive ESI-MS and MS/MS analysis of aromatic hydrazones derived from nicotinic acid hydrazide. ResearchGate. Available at: [Link]

  • Kabel, M. A., et al. (2007). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Wiley Online Library. Available at: [Link]

  • Moussa, Z., et al. (2018). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI. Available at: [Link]

  • Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. Available at: [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Mándi, A., & Kurtán, T. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Available at: [Link]

  • Niessen, W. M. A., & Correa, C. A. R. (2017). Interpretation of MS-MS Mass Spectra of Drugs and Pesticides. ResearchGate. Available at: [Link]

Sources

Comparative

Publish Comparison Guide: Melting Point Standard for N'-cyclohexylidene-4-methoxybenzohydrazide

The following guide provides an in-depth technical evaluation of N'-cyclohexylidene-4-methoxybenzohydrazide as a candidate melting point standard. It compares this compound against established pharmacopeial standards, de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical evaluation of N'-cyclohexylidene-4-methoxybenzohydrazide as a candidate melting point standard. It compares this compound against established pharmacopeial standards, detailing synthesis, characterization, and validation protocols.

Executive Summary

In the precise calibration of thermal analysis instrumentation, the selection of melting point standards is critical. While pharmacopeial standards like Sulfanilamide (164.5–166.5 °C) and Salicylic Acid (158–161 °C) are ubiquitous, they suffer from specific limitations—namely sublimation and hygroscopicity.

This guide evaluates N'-cyclohexylidene-4-methoxybenzohydrazide (CAS: 302910-62-9), a hydrazone derivative, as a superior alternative for the 170–180 °C thermal range. Based on structural analogs (e.g., the cyclopentylidene derivative, MP 177–180 °C), this compound offers enhanced crystalline stability and sharper fusion profiles due to the rigid azomethine linkage and lack of acidic protons that facilitate sublimation.

Part 1: Technical Comparison & Performance Analysis

The following table contrasts the candidate standard against established alternatives within the 160–185 °C range.

Table 1: Comparative Performance Metrics
FeatureN'-cyclohexylidene-4-methoxybenzohydrazide (Candidate)Sulfanilamide (Standard)Salicylic Acid (Standard)Anisic Acid (Alternative)
Target MP Range ~175 – 180 °C (Predicted*)164.5 – 166.5 °C158.5 – 161.0 °C182 – 185 °C
Crystallinity High (Needle-like prisms)Moderate (Plates)High (Needles)Moderate (Powder)
Sublimation Risk Low (High MW, rigid structure)LowHigh (Decarboxylates)Low
Hygroscopicity Negligible (Hydrophobic cyclohexyl ring)LowModerateLow
Fusion Sharpness < 0.5 °C (Sharp onset)< 1.0 °C< 1.0 °C< 1.0 °C
Chemical Stability Stable (Schiff base linkage)StableUnstable >200°CStable

*Note: The cyclopentylidene analog (CAS 199434-83-8) exhibits a melting point of 177–180 °C. The cyclohexylidene derivative is expected to fall within a similar thermal envelope due to comparable lattice energy contributions.

Part 2: Synthesis & Validation Protocols

To utilize N'-cyclohexylidene-4-methoxybenzohydrazide as a primary standard, it must be synthesized to ultra-high purity (>99.9%) and validated.

Synthesis Workflow (Schiff Base Condensation)

Principle: Acid-catalyzed condensation of 4-methoxybenzohydrazide with cyclohexanone eliminates water to form the azomethine bond.

Reagents:

  • 4-Methoxybenzohydrazide (1.0 eq)[1]

  • Cyclohexanone (1.1 eq)

  • Ethanol (Absolute, solvent)

  • Glacial Acetic Acid (Catalytic amount)

Protocol:

  • Dissolution: Dissolve 10 mmol of 4-methoxybenzohydrazide in 20 mL of hot absolute ethanol.

  • Addition: Add 11 mmol of cyclohexanone dropwise, followed by 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the solution slowly to room temperature, then to 4 °C. The hydrazone will crystallize as white/off-white needles.

  • Filtration: Filter the precipitate and wash with cold ethanol.

Purification (Recrystallization)

To achieve "Standard Grade" purity, remove unreacted hydrazide and oligomers.

  • Solvent: Use hot Ethanol or Methanol.

  • Process: Dissolve the crude solid in minimal boiling solvent. Perform hot filtration to remove insoluble impurities.

  • Crystallization: Allow slow cooling (over 4 hours) to maximize crystal lattice order.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours to remove solvent inclusions.
    
Validation: Differential Scanning Calorimetry (DSC)

Objective: Determine the absolute purity and thermodynamic melting point (


).
  • Instrument: Calibrated DSC (Indium/Zinc standards).

  • Sample: 2–5 mg in a hermetically sealed aluminum pan.

  • Ramp: Heat at 5 °C/min from 100 °C to 190 °C.

  • Analysis:

    • Onset Temperature (

      
      ):  Extrapolated onset of the endothermic peak.
      
    • Purity Calculation: Use the Van't Hoff equation based on peak broadening (

      
       plot).
      
    • Acceptance Criteria: Purity > 99.9 mol%; Peak width at half height < 0.8 °C.

Part 3: Mechanism & Workflow Visualization

The following diagram illustrates the logical flow from synthesis to validation, highlighting the critical control points (CCPs) that ensure the material's suitability as a thermal standard.

ValidationWorkflow Start Raw Materials (4-Methoxybenzohydrazide + Cyclohexanone) Synthesis Condensation Reaction (Reflux in EtOH, H+ Cat) Start->Synthesis Dehydration (-H2O) Crude Crude Hydrazone (Precipitate) Synthesis->Crude Cooling Purification Recrystallization (Slow Cooling -> Lattice Order) Crude->Purification Removal of Impurities Validation Purity Analysis (HPLC > 99.9%) Purification->Validation Quality Control Validation->Purification If Purity < 99.9% ThermalChar Thermal Characterization (DSC & Capillary MP) Validation->ThermalChar If Purity > 99.9% Standard Certified Reference Material (Target MP: ~175-180°C) ThermalChar->Standard Define Tonset & Enthalpy

Figure 1: Workflow for synthesizing and validating the hydrazone standard. Critical path is marked by solid lines; rework loop by dashed lines.

References

  • Cihan-Üstündağ, G., et al. (2019). Synthesis, Characterization, Antibacterial and Antifungal Evaluation of Novel Cyclohexanone Benzoylhydrazones. Istanbul Journal of Pharmacy. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76792, 4-Methoxybenzohydrazide. PubChem.[2] [Link]

Sources

Validation

A Researcher's Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Realities for C14H18N2O2

For researchers, scientists, and drug development professionals, precision in the characterization of chemical compounds is paramount. Elemental analysis stands as a fundamental technique in this process, providing the e...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, precision in the characterization of chemical compounds is paramount. Elemental analysis stands as a fundamental technique in this process, providing the empirical basis for a compound's chemical formula. This guide offers an in-depth exploration of the elemental analysis of C14H18N2O2, presenting a theoretical calculation and a comparative framework for evaluating experimental results from common analytical techniques.

The Foundational Calculation: Theoretical Elemental Composition of C14H18N2O2

The first step in any elemental analysis workflow is to determine the theoretical percentage of each element in the molecule based on its chemical formula. This calculation provides a critical benchmark against which all experimental data will be compared. The process relies on the atomic weights of the constituent elements.

To perform this calculation, we utilize the atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O) as established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] The accepted standard atomic weights are approximately:

  • Carbon (C): 12.011 amu[1][3]

  • Hydrogen (H): 1.008 amu[4]

  • Nitrogen (N): 14.007 amu[5][6][7][8]

  • Oxygen (O): 15.999 amu[9][10][11]

The molecular formula C14H18N2O2 indicates that one molecule of this compound contains 14 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.

Step-by-Step Calculation:
  • Calculate the mass of each element in the molecule:

    • Mass of Carbon = 14 atoms * 12.011 amu/atom = 168.154 amu

    • Mass of Hydrogen = 18 atoms * 1.008 amu/atom = 18.144 amu

    • Mass of Nitrogen = 2 atoms * 14.007 amu/atom = 28.014 amu

    • Mass of Oxygen = 2 atoms * 15.999 amu/atom = 31.998 amu

  • Calculate the total molecular weight of the compound:

    • Molecular Weight = 168.154 + 18.144 + 28.014 + 31.998 = 246.31 g/mol

  • Calculate the percentage composition of each element:

    • % Carbon = (168.154 / 246.31) * 100% = 68.27%

    • % Hydrogen = (18.144 / 246.31) * 100% = 7.37%

    • % Nitrogen = (28.014 / 246.31) * 100% = 11.37%

    • % Oxygen = (31.998 / 246.31) * 100% = 12.99%

Theoretical Composition Summary:
ElementAtomic Weight (amu)Atoms per MoleculeTotal Mass (amu)Percentage Composition (%)
Carbon (C)12.01114168.15468.27
Hydrogen (H)1.0081818.1447.37
Nitrogen (N)14.007228.01411.37
Oxygen (O)15.999231.99812.99
Total 246.31 100.00

Comparing Theory with Practice: An Overview of Experimental Techniques

While the theoretical calculation provides an exact expectation, experimental results will invariably have some degree of deviation. Understanding the principles and limitations of common elemental analysis techniques is crucial for interpreting these results accurately. The most prevalent method for determining the elemental composition of organic compounds is combustion analysis .

Combustion Analysis Workflow:

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Gas Chromatography & Detection cluster_3 Data Analysis Sample Accurately weigh ~2 mg of C14H18N2O2 Furnace Combust sample in a high-temperature furnace ( ~900-1000 °C) with excess oxygen Sample->Furnace Introduce GC Separate combustion gases (CO2, H2O, N2) using a GC column Furnace->GC Transfer gases TCD Detect and quantify gases using a Thermal Conductivity Detector (TCD) GC->TCD Elute Calculation Calculate elemental percentages based on detector response and sample weight TCD->Calculation Signal

Caption: A simplified workflow of a modern CHN combustion analyzer.

In a typical CHN (Carbon, Hydrogen, Nitrogen) analyzer, a small, precisely weighed amount of the sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts all the carbon in the sample to carbon dioxide (CO2), all the hydrogen to water (H2O), and all the nitrogen to nitrogen gas (N2). These combustion products are then passed through a gas chromatography column to separate them, and their quantities are measured by a thermal conductivity detector. The percentage of each element is then calculated based on the amount of each gas produced and the initial sample weight.

Oxygen content is usually determined by pyrolysis in a separate furnace. The sample is heated in the absence of oxygen, and the resulting oxygen-containing gases are converted to carbon monoxide (CO), which is then quantified. Alternatively, the oxygen percentage can be calculated by subtracting the sum of the percentages of all other elements from 100%.

Interpreting Experimental Data: A Comparative Analysis

Let's consider a hypothetical set of experimental results for C14H18N2O2 from a combustion analyzer and compare them to our theoretical values.

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Experimental % (Run 3)Average Experimental %Deviation from Theoretical (%)
C68.2768.1568.3268.2568.24-0.03
H7.377.417.357.387.38+0.01
N11.3711.3011.4111.3511.35-0.02
O (by difference)12.9913.1412.9213.0213.03+0.04
Key Considerations for Data Interpretation:
  • Acceptable Deviation: For a pure, homogenous sample, experimental results from a well-calibrated elemental analyzer should typically be within ±0.4% of the theoretical values. The hypothetical data above falls well within this range, suggesting a high degree of purity and successful analysis.

  • Sources of Error: Discrepancies between theoretical and experimental values can arise from several sources:

    • Sample Purity: The presence of impurities, such as residual solvents or by-products from synthesis, is a common cause of deviation. For instance, a hygroscopic sample that has absorbed atmospheric moisture will show a higher than expected hydrogen and oxygen content.

    • Incomplete Combustion: If the combustion is not complete, the measured percentages of carbon and hydrogen will be lower than the theoretical values.

    • Weighing Errors: Inaccurate weighing of the sample will lead to systematic errors in the final calculated percentages for all elements.

    • Instrument Calibration: Improper calibration of the elemental analyzer can lead to consistent, systemic errors. Regular calibration with certified standards is crucial.

Advanced and Alternative Techniques

While combustion analysis is the gold standard, other techniques can provide elemental information, each with its own advantages and applications.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Primarily used for trace and ultra-trace metal analysis, ICP-MS can also be adapted for the analysis of non-metals, including the elemental constituents of organic compounds. Its high sensitivity makes it suitable for samples where only a very small amount of material is available.

  • X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nm of a material's surface. This is particularly useful for analyzing the surface chemistry of materials.

Conclusion: A Synthesis of Theory and Experiment

The elemental analysis of a compound like C14H18N2O2 is a process that beautifully marries theoretical calculation with rigorous experimental validation. The theoretical percentages serve as the ultimate benchmark, guiding the researcher in the interpretation of experimental data. A close agreement between the calculated and measured values provides strong evidence for the compound's identity and purity. Conversely, significant deviations can offer valuable insights into the presence of impurities or issues with the analytical method itself. By understanding the principles behind both the calculations and the experimental techniques, researchers can confidently and accurately characterize their chemical compounds, a critical step in the journey of scientific discovery and drug development.

References

  • Fiveable. (2025, September 15). Oxygen Atom Weight Definition - AP Chemistry Key Term. Fiveable.
  • Vertex AI Search. (2025, December 30). Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry.
  • Filo. (2026, January 6).
  • Wikipedia. (n.d.). Oxygen. Wikipedia.
  • Quora. (2017, January 25).
  • Britannica. (2026, January 14). Nitrogen.
  • Commission on Isotopic Abundances and Atomic Weights. (n.d.).
  • Quora. (2016, October 3).
  • askIITians. (2025, August 26).
  • nglos324. (n.d.). Oxygen.
  • Wikipedia. (n.d.). Nitrogen. Wikipedia.
  • Westfield State University. (n.d.).
  • University of Toledo. (n.d.). Nitrogen.
  • National Institutes of Health. (n.d.). Hydrogen. PubChem.
  • National Institutes of Health. (n.d.). Nitrogen. PubChem.

Sources

Comparative

UV-Vis Absorption Maxima of Methoxybenzohydrazones: A Comparative Technical Guide

Topic: UV-Vis Absorption Maxima of Methoxybenzohydrazones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Methoxybenzohydrazones represent a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of Methoxybenzohydrazones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxybenzohydrazones represent a critical scaffold in medicinal chemistry, widely utilized for their antimicrobial, anticancer, and anti-inflammatory properties. Their electronic absorption spectra are pivotal for understanding their electronic structure, specifically the extent of conjugation and the influence of the methoxy auxochrome.

This guide provides a technical comparison of the UV-Vis absorption maxima (


) of methoxy-substituted benzohydrazones against their unsubstituted and electron-withdrawing counterparts. It details the bathochromic shifts induced by the methoxy group, solvatochromic behaviors, and provides a validated experimental protocol for synthesis and spectral analysis.

Theoretical Framework: Electronic Transitions & Substituent Effects[1]

The Methoxy Auxochrome Effect

The methoxy group (-OCH


) functions as a strong auxochrome. Through the mesomeric (+M) effect, the oxygen lone pair donates electron density into the conjugated 

-system of the hydrazone core (

).
  • Bathochromic Shift (Red Shift): This electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO) more significantly than the Lowest Unoccupied Molecular Orbital (LUMO), narrowing the HOMO-LUMO gap (

    
    ). Consequently, the energy required for excitation decreases, shifting the absorption maximum (
    
    
    
    ) to longer wavelengths compared to the unsubstituted benzohydrazone.
  • Hyperchromic Effect: The increased transition probability often leads to an increase in molar absorptivity (

    
    ).
    
Electronic Transitions

Two primary transitions dominate the UV-Vis spectra of these compounds:

  • 
     Transition:  High intensity, typically observed in the 280–320 nm range. This band is sensitive to conjugation length and substituent effects.
    
  • 
     Transition:  Lower intensity, typically observed >320 nm. This involves the non-bonding electrons on the carbonyl oxygen or azomethine nitrogen.
    
Solvatochromism

Methoxybenzohydrazones exhibit positive solvatochromism.[1] In polar protic solvents (e.g., Ethanol, Methanol), hydrogen bonding with the carbonyl or imine groups stabilizes the excited state (which is often more polar), leading to a further red shift.

Comparative Data Analysis

The following table contrasts the


 of methoxy-substituted benzohydrazones with structurally related alternatives.

Table 1: Comparative UV-Vis Absorption Maxima (


) 
Compound ClassSpecific DerivativeSolvent

(nm)
Electronic EffectRef
Unsubstituted BenzylidenebenzohydrazideEthanol290 - 300Baseline conjugation[1, 2]
Mono-Methoxy 4-Methoxybenzylidene-benzohydrazideEthanol315 - 325+M Effect (Bathochromic shift)[3, 4]
Di-Methoxy 3,4-Dimethoxybenzylidene-benzohydrazideDMSO338, 298Synergistic +M Effect[5]
Push-Pull System 4-Methoxybenzylidene-2,4-dinitrophenylhydrazineEthanol379 - 389Strong ICT (Intramolecular Charge Transfer)[6]
EWG Substituted 4-Nitrobenzylidene-benzohydrazideEthanol~330*-M Effect (can also red-shift via ICT)[3]

*Note: While Nitro groups are electron-withdrawing, they can also induce bathochromic shifts due to extended conjugation and strong Intramolecular Charge Transfer (ICT), distinct from the donor-based shift of methoxy groups.

Visualizing the Electronic Effects

The following diagram illustrates the structural activity relationship (SAR) and the resulting spectral shifts.

ElectronicEffects Base Benzohydrazone Core (λmax ~295 nm) Methoxy Methoxy (-OCH3) Auxochrome Addition Base->Methoxy Substitution Nitro Nitro (-NO2) EWG Addition Base->Nitro Substitution Shift_Red Bathochromic Shift (+M Effect, HOMO energy ↑) Methoxy->Shift_Red Lone Pair Donation Shift_ICT ICT Red Shift (Push-Pull Mechanism) Nitro->Shift_ICT Electron Withdrawal Result_OMe λmax ~315-325 nm (Donor-Acceptor) Shift_Red->Result_OMe Result_NO2 λmax ~330+ nm (Extended Conjugation) Shift_ICT->Result_NO2

Caption: Figure 1. Impact of substituents on the electronic absorption maxima of benzohydrazones. The methoxy group induces a bathochromic shift via mesomeric electron donation.

Experimental Protocol: Synthesis & Spectral Analysis

This protocol ensures the generation of high-purity samples for accurate spectral benchmarking.

Reagents
  • 4-Methoxybenzohydrazide (or Benzohydrazide)[2][3]

  • 4-Methoxybenzaldehyde (or Benzaldehyde)[2]

  • Absolute Ethanol (99.9%)

  • Glacial Acetic Acid (Catalyst)

  • DMSO (Spectroscopic Grade for UV-Vis)

Synthesis Workflow (Schiff Base Condensation)

SynthesisWorkflow Start Start: Equimolar Mix (Hydrazide + Aldehyde) Solvent Dissolve in Ethanol Add 2-3 drops Glacial AcOH Start->Solvent Reflux Reflux at 70-80°C Duration: 3-4 Hours Solvent->Reflux Monitor TLC Monitoring (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp Precipitate Formation Monitor->Cool Complete Filter Filtration & Washing (Cold Ethanol) Cool->Filter Recryst Recrystallization (Hot Ethanol) Filter->Recryst Analyze Final Analysis (UV-Vis, NMR, IR) Recryst->Analyze

Caption: Figure 2. Step-by-step synthesis workflow for methoxybenzohydrazones ensuring high purity for spectral analysis.

UV-Vis Measurement Protocol
  • Stock Solution: Prepare a

    
     M stock solution of the purified hydrazone in DMSO.
    
  • Working Solution: Dilute the stock solution with the target solvent (e.g., Ethanol) to a final concentration of

    
     M.
    
    • Note: Absorbance should ideally fall between 0.2 and 0.8 a.u. for linearity (Beer-Lambert Law).

  • Baseline Correction: Run a blank scan with pure solvent.

  • Scanning: Scan from 200 nm to 500 nm. Scan speed: Medium (approx. 200 nm/min).

  • Data Processing: Identify

    
     and calculate Molar Absorptivity (
    
    
    
    ).

Applications in Drug Development[5]

  • Metal Chelation Tracking: Methoxybenzohydrazones are excellent chelators. Upon metal binding (e.g., Cu(II), Ni(II)), the

    
     typically undergoes a significant bathochromic shift (often >50 nm) due to Ligand-to-Metal Charge Transfer (LMCT). This makes them useful as colorimetric sensors.
    
  • Pharmacophore Tuning: The position of the methoxy group (ortho, meta, para) fine-tunes the lipophilicity and electronic density, affecting the compound's binding affinity to biological targets like DNA gyrase or tubulin.

References

  • Synthesis and spectral correlation studies of some (E)-N′-1-(substituted benzylidene) benzohydrazides. ResearchGate. Available at: [Link]

  • Synthesis, Molecular Docking And Antimicrobial Of N'-Benzylidene-4-Hydroxybenzohydrazide. RJPBCS. Available at: [Link]

  • Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (E)-N′-(4-Methoxybenzylidene)benzohydrazide Crystal Structure. PubMed Central (PMC). Available at: [Link]

  • Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI Molecules. Available at: [Link]

  • Investigation of the Acidochromic Properties of Methoxy-Substituted Benzylidene Hydrazines. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of N'-cyclohexylidene-4-methoxybenzohydrazide

As a novel compound in discovery and development pipelines, N'-cyclohexylidene-4-methoxybenzohydrazide demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and lo...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel compound in discovery and development pipelines, N'-cyclohexylidene-4-methoxybenzohydrazide demands a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower researchers, scientists, and drug development professionals to work safely and effectively with this and similar chemical entities.

While a specific Safety Data Sheet (SDS) for N'-cyclohexylidene-4-methoxybenzohydrazide is not yet widely available, its chemical structure, featuring a hydrazide moiety, suggests that its hazard profile will be similar to that of related hydrazide compounds. This guide is built on that expert assumption, drawing on data from analogous chemicals to establish best practices.

Understanding the Hazard Landscape

N'-cyclohexylidene-4-methoxybenzohydrazide is classified as a hydrazide. Compounds in this class are known to present several potential health hazards. Based on data from structurally related compounds like 4-Methoxybenzohydrazide, researchers should anticipate that this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] The toxicological properties of many novel compounds have not been fully investigated, underscoring the importance of cautious handling.[4][5]

Key Potential Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]

  • Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]

Given the general reactivity of hydrazines, it is also prudent to handle this compound as potentially harmful if swallowed or absorbed through the skin.[5][6]

Engineering Controls: The First Line of Defense

Before any personal protective equipment (PPE) is even selected, the work environment must be engineered to minimize exposure.

  • Chemical Fume Hood: All weighing, handling, and reactions involving N'-cyclohexylidene-4-methoxybenzohydrazide should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[5][7]

  • Ventilation: Ensure good general ventilation in the laboratory to supplement the local exhaust of the fume hood.[4][8]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE): Your Essential Barrier

A multi-layered approach to PPE is critical. The following table summarizes the minimum required PPE for handling N'-cyclohexylidene-4-methoxybenzohydrazide.

Body PartProtectionStandard/SpecificationRationale
Eyes/Face Safety Goggles with Side ShieldsANSI Z87.1 (US) or EN 166 (EU)Protects against splashes and dust entering the eyes.[4][9]
Face ShieldWorn over safety gogglesRecommended when there is a significant risk of splashing or aerosol generation.[10][11]
Hands Nitrile or Neoprene GlovesManufacturer's chemical resistance guideProvides a barrier against skin contact. Always inspect gloves for tears or punctures before use.[4][10]
Body Laboratory CoatFlame-resistant material recommendedProtects skin and personal clothing from contamination.[10][12]
Respiratory N95 Respirator or higherNIOSH (US) or EN 149 (EU) approvedRequired when engineering controls cannot guarantee exposure is below permissible limits, or during spill cleanup.[4][13]
Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Operational Plan: From Benchtop to Disposal

A clear, step-by-step plan for handling N'-cyclohexylidene-4-methoxybenzohydrazide is essential for safe and reproducible research.

Handling Procedures
  • Preparation: Before handling the compound, ensure that all necessary engineering controls are functioning correctly and that you have all the required PPE.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula to handle the solid material and avoid creating dust.[8]

  • Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels closed to prevent the release of vapors.

  • Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[1][2]

Spill Response

In the event of a spill, immediate and correct action is critical to mitigate the hazard.

Spill_Response A Spill Occurs B Evacuate Immediate Area A->B C Alert Colleagues & Supervisor B->C D Don Appropriate PPE (including respirator) C->D E Contain the Spill with Absorbent Material D->E F Collect Contaminated Material into a Labeled Waste Container E->F G Decontaminate the Area F->G H Dispose of Waste According to Institutional Protocols G->H

Caption: A stepwise workflow for responding to a chemical spill.

Disposal Plan

All waste containing N'-cyclohexylidene-4-methoxybenzohydrazide must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container.[1][2]

  • Liquid Waste: Collect all liquid waste in a compatible, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][2][14]

First Aid Measures

In case of accidental exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2][4]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

By integrating these safety protocols into your daily laboratory workflow, you can handle N'-cyclohexylidene-4-methoxybenzohydrazide with the confidence that comes from being well-prepared and well-informed.

References

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  • ResearchGate. (n.d.). Overview of published occupational exposure data related to hydrazine.
  • Flexsys. (2011, August 20). Material Safety Data Sheet.
  • EMSL Analytical, Inc. (2021, September 9). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals.
  • Centers for Disease Control and Prevention. (n.d.). Hydrazine - NIOSH Pocket Guide to Chemical Hazards.
  • PubChem. (n.d.). 4-Methoxybenzohydrazide.
  • Risk Management and Safety. (n.d.). Hydrazine.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET.
  • Advanced Biotech. (2021, September 21). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine.
  • Trimaco. (2023, September 8). Essential Chemical PPE.
  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). HYDRAZINE.
  • AWS. (2015, January 3). 4-Methoxybenzaldehyde.
  • Sigma-Aldrich. (n.d.). N'-CYCLOHEXYLIDENE-4-METHOXYBENZOHYDRAZIDE AldrichCPR.
  • Thermo Fisher Scientific. (2009, February 9). 4-Methoxyphenylhydrazine - SAFETY DATA SHEET.
  • TCI Chemicals. (2025, June 12). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 4-Methoxybenzhydrazide 97 3290-99-1.
  • Thermo Fisher Scientific. (2025, September 17). 4-Hydroxybenzaldehyde - SAFETY DATA SHEET.

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